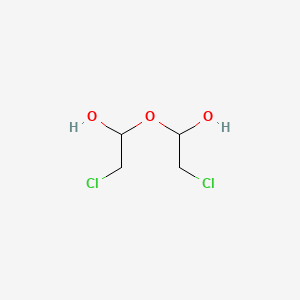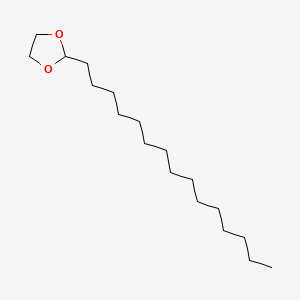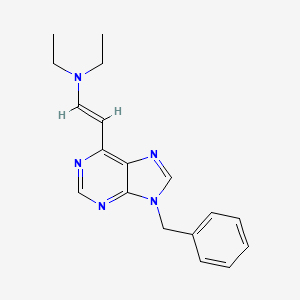
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine is a synthetic organic compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a purine base substituted with a benzyl group and an ethenamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a benzyl halide, followed by the introduction of the ethenamine group through a condensation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems and real-time monitoring can further improve the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenamine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or purine moieties, using reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO), alkyl halides in aprotic solvents.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced ethenamine derivatives.
Substitution: Substituted purine or benzyl derivatives.
Aplicaciones Científicas De Investigación
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with nucleic acids and proteins, which can provide insights into cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-dimethylethenamine: Similar structure but with dimethyl substitution instead of diethyl.
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylpropylamine: Similar structure but with a propylamine group instead of ethenamine.
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylbutylamine: Similar structure but with a butylamine group instead of ethenamine.
Uniqueness
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine is unique due to its specific combination of a purine base, benzyl group, and ethenamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H21N5 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
(E)-2-(9-benzylpurin-6-yl)-N,N-diethylethenamine |
InChI |
InChI=1S/C18H21N5/c1-3-22(4-2)11-10-16-17-18(20-13-19-16)23(14-21-17)12-15-8-6-5-7-9-15/h5-11,13-14H,3-4,12H2,1-2H3/b11-10+ |
Clave InChI |
YSPSDDRUKJMGTC-ZHACJKMWSA-N |
SMILES isomérico |
CCN(CC)/C=C/C1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
SMILES canónico |
CCN(CC)C=CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14174237.png)
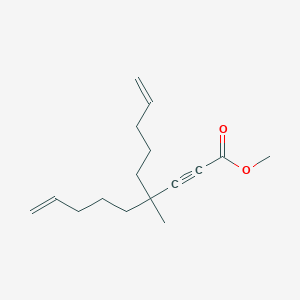
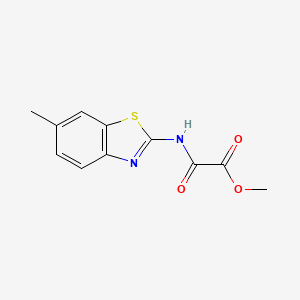
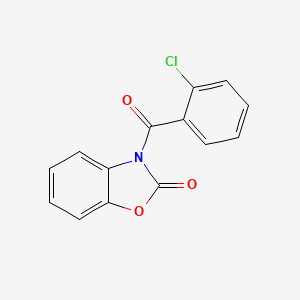
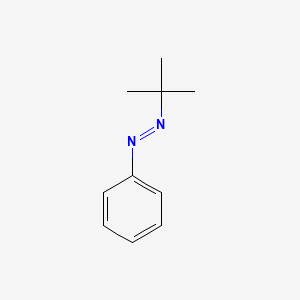

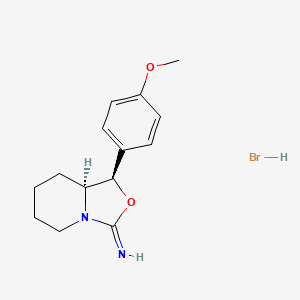
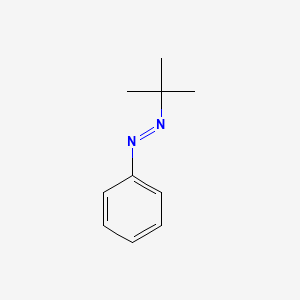
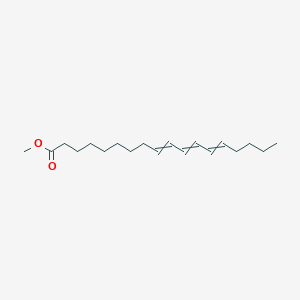
methanone](/img/structure/B14174300.png)
![3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide](/img/structure/B14174306.png)
